

6-(Hydroxymethyl)pyridin-2-ol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Hydroxymethyl)pyridin-2-ol

Cat. No.: B1322426

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **6-(Hydroxymethyl)pyridin-2-ol**, a substituted pyridine derivative, has emerged as a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive hydroxymethyl substituent on the pyridinone core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of contemporary pharmaceuticals. The inherent tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms further enriches its chemical reactivity, offering multiple pathways for structural elaboration.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of **6-(hydroxymethyl)pyridin-2-ol** is paramount for its effective utilization in synthesis and for the characterization of its derivatives. The following tables summarize key physical and spectroscopic data.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₂	N/A
Molecular Weight	125.13 g/mol	N/A
Appearance	White to off-white solid	N/A
CAS Number	352514-21-7	N/A

Table 1: Physical Properties of **6-(Hydroxymethyl)pyridin-2-ol**

Technique	Observed Peaks/Signals
¹ H NMR	Data not available in searched literature
¹³ C NMR	Data not available in searched literature
IR (Infrared)	Data not available in searched literature
MS (Mass Spec.)	Data not available in searched literature

Table 2: Spectroscopic Data for **6-(Hydroxymethyl)pyridin-2-ol**

Note: While specific experimental spectroscopic data for **6-(hydroxymethyl)pyridin-2-ol** was not found in the reviewed literature, the expected spectral features would include signals corresponding to the pyridinone ring protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the hydroxyl and N-H groups in ¹H NMR. The ¹³C NMR would show resonances for the carbonyl carbon, the aromatic carbons, and the methylene carbon. The IR spectrum would be characterized by O-H and N-H stretching bands, as well as a prominent C=O stretching vibration.

Synthesis of **6-(Hydroxymethyl)pyridin-2-ol**

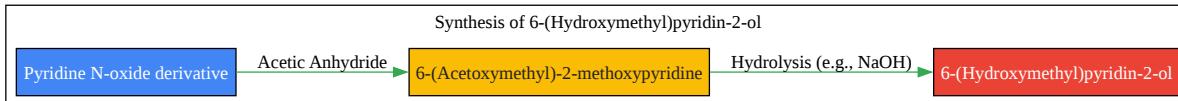
The synthesis of **6-(hydroxymethyl)pyridin-2-ol** can be achieved through a multi-step sequence starting from readily available precursors. One common route involves the transformation of a substituted pyridine N-oxide.

Experimental Protocol: Synthesis via Hydrolysis of 6-(Acetoxymethyl)-2-methoxypyridine

This two-step procedure involves the initial formation of an acetoxymethyl intermediate from a pyridine N-oxide, followed by hydrolysis to yield the target compound.

Step 1: Synthesis of 6-(Acetoxymethyl)-2-methoxypyridine

A detailed protocol for the synthesis of the direct precursor, 6-(acetoxymethyl)-2-methoxypyridine, was not explicitly found. However, a closely related synthesis of 2-acetoxymethyl-4,5-dimethoxypyridine from 4,5-dimethoxy-2-methylpyridine 1-oxide provides a representative procedure.


- Reaction: 19 g of 4,5-dimethoxy-2-methylpyridine 1-oxide are added to 60 ml of acetic anhydride, warmed to 80°C, over the course of 30 minutes, ensuring the temperature does not exceed 100°C.
- Work-up: After an additional 45 minutes at 85°C, excess acetic anhydride is removed by distillation in *vacuo*. The resulting oily dark residue consists of the crude 2-acetoxymethyl-4,5-dimethoxypyridine.

Step 2: Hydrolysis to 6-(Hydroxymethyl)pyridin-2-ol

The crude acetoxymethyl intermediate is then hydrolyzed to afford the final product.

- Reaction: The crude 2-acetoxymethyl-4,5-dimethoxypyridine is stirred with 80 ml of 2N sodium hydroxide solution at 80°C for 1 hour.
- Work-up and Purification: After dilution with 80 ml of water and cooling, the mixture is extracted eight times with 100 ml of methylene chloride. The combined organic phases are washed twice with 1N sodium hydroxide solution, dried, and concentrated. The crystalline, brownish residue is recrystallized from toluene to yield the purified product.

Note: The above protocol is for an analogous compound and may require optimization for the synthesis of **6-(hydroxymethyl)pyridin-2-ol**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **6-(hydroxymethyl)pyridin-2-ol**.

Application as a Building Block in Drug Discovery

The utility of **6-(hydroxymethyl)pyridin-2-ol** as a key intermediate is exemplified in the synthesis of complex pharmaceutical agents. Its ability to undergo further functionalization makes it an attractive starting point for the construction of diverse molecular scaffolds.

Case Study: Synthesis of the Wip1 Phosphatase Inhibitor GSK2830371

GSK2830371 is a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), a protein implicated in the negative regulation of the p53 tumor suppressor pathway. The synthesis of this inhibitor utilizes **6-(hydroxymethyl)pyridin-2-ol** as a crucial building block.

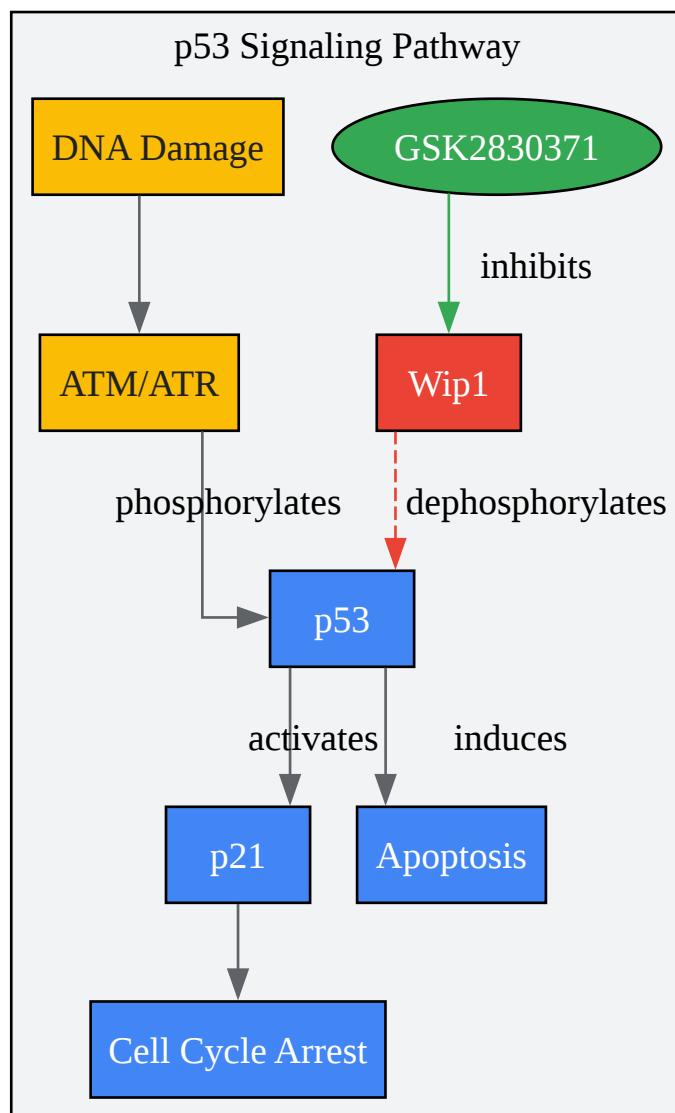
Experimental Protocol: Synthesis of GSK2830371 (Conceptual)

While a detailed, step-by-step protocol for the synthesis of GSK2830371 from **6-(hydroxymethyl)pyridin-2-ol** is proprietary, a conceptual workflow can be outlined based on the known structure of the final compound and common synthetic transformations.

- Activation of the Hydroxymethyl Group: The primary alcohol of **6-(hydroxymethyl)pyridin-2-ol** would likely be converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution.
- Coupling Reaction: The activated intermediate would then be coupled with the appropriate amine-containing fragment of the final GSK2830371 molecule. This could involve an $S(N)2$

reaction.

- Further Functionalization: Subsequent reaction steps would be employed to introduce the remaining structural motifs of GSK2830371.


[Click to download full resolution via product page](#)

Caption: Role of the building block in GSK2830371 synthesis.

Biological Context: The p53 Signaling Pathway and Wip1 Inhibition

The therapeutic rationale for synthesizing molecules like GSK2830371 lies in their ability to modulate key cellular signaling pathways implicated in diseases such as cancer. Wip1 phosphatase is a negative regulator of the p53 tumor suppressor pathway.^{[1][2]} By inhibiting Wip1, GSK2830371 leads to the increased phosphorylation and activation of p53.^{[1][3]} This, in turn, can trigger downstream cellular responses including cell cycle arrest and apoptosis, thereby inhibiting tumor growth.^{[1][2]}

The inhibition of Wip1 by GSK2830371 potentiates the effects of other cancer therapeutics, such as MDM2 inhibitors.^[1] MDM2 is another negative regulator of p53, and its inhibition leads to p53 stabilization. The combined inhibition of both Wip1 and MDM2 results in a synergistic activation of the p53 pathway, offering a promising strategy for cancer treatment.^[1]

[Click to download full resolution via product page](#)

Caption: p53 signaling pathway and the inhibitory action of GSK2830371.

Conclusion

6-(Hydroxymethyl)pyridin-2-ol is a valuable and adaptable building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its straightforward, albeit not fully detailed in public literature, synthetic accessibility and the presence of multiple reactive sites make it an attractive starting material for medicinal chemists and drug development professionals. The successful incorporation of this scaffold into the Wip1 inhibitor GSK2830371 highlights its potential for the rapid generation of novel therapeutics targeting critical disease

pathways. Further exploration of the reactivity of this versatile building block is likely to lead to the discovery of new and potent chemical entities with significant therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [6-(Hydroxymethyl)pyridin-2-ol: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322426#6-hydroxymethyl-pyridin-2-ol-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com